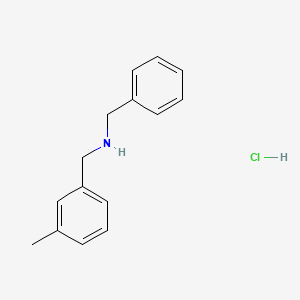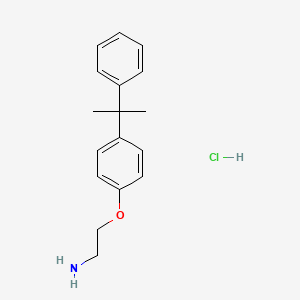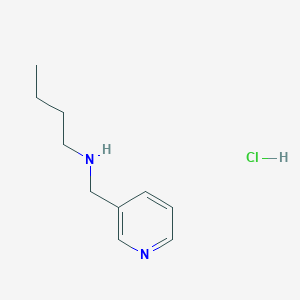![molecular formula C10H17ClN2O B3077576 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1048664-75-0](/img/structure/B3077576.png)
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride
Vue d'ensemble
Description
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1048664-75-0 . It has a molecular weight of 216.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is 1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are significant for their role as flavor compounds in many food products. Their production and degradation from amino acids are crucial for controlling desired levels of these compounds in food products, which directly impacts food quality and consumer perception (Smit, Engels, & Smit, 2009).
Cancer Therapy
FTY720, a derivative structurally related to sphingosine, showcases the vast potential of small molecules in cancer therapy. Its mechanism, involving sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, illustrates the complex interplay between chemical structure and biological activity, highlighting the importance of chemical derivatives in therapeutic applications (Zhang et al., 2013).
Environmental Toxins and Analysis
The study of environmental toxins, such as PhIP, a carcinogenic heterocyclic aromatic amine, emphasizes the need for precise analytical methods to assess exposure risks. The development of liquid chromatography coupled with mass spectrometry for the analysis of PhIP and its metabolites in various matrices underlines the critical role of chemical analysis in environmental health research (Teunissen et al., 2010).
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or ionic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the compound’s structure, it could potentially be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, or ion channel regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cellular signaling to alterations in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Propriétés
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULJEFCECKMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3077494.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)

![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)



![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)